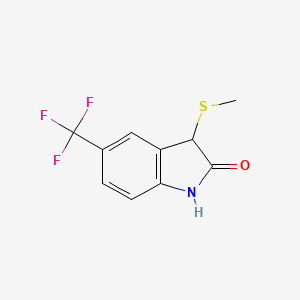











|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.ClOC(C)(C)C.C[O:19][C:20](=O)[CH2:21][S:22][CH3:23].C(N(CC)CC)C>ClCCl>[CH3:23][S:22][CH:21]1[C:8]2[C:6](=[CH:5][CH:4]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:9]=2)[NH:7][C:20]1=[O:19]
|


|
Name
|
|
|
Quantity
|
11.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
9.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClOC(C)(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
9.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(CSC)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at −70° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a three-necked flask equipped with a stirring bar
|
|
Type
|
ADDITION
|
|
Details
|
thermometer and 2 addition funnels
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at −60° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at −65° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1 hour at −70° C
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
stirring at −70° C.
|
|
Type
|
WAIT
|
|
Details
|
continued for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After 1 hour at ambient temperature the dichloromethane was evaporated under vacuum and ether (200 mL)
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
1N hydrochloric acid (50 mL) added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 16 hr at room temperature
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel eluting with dichloromethane
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1C(NC2=CC=C(C=C12)C(F)(F)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.9 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |